molecular formula C38H70O4 B12644951 Dihexadecenyl adipate CAS No. 94277-08-4

Dihexadecenyl adipate

Cat. No.: B12644951
CAS No.: 94277-08-4
M. Wt: 591.0 g/mol
InChI Key: ZUFSROZOUHYRBP-QUTRQNJUSA-N
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Description

Dihexadecenyl adipate (DHA) is an adipic acid ester with two hexadecenyl (C16:1) alcohol substituents. Adipate esters are widely used as plasticizers, lubricants, and solvents due to their biodegradability, low toxicity, and compatibility with polymers like PVC . DHA likely shares these traits, with performance modulated by its branched alkyl chains, which enhance thermal stability and reduce volatility compared to linear analogs .

Properties

CAS No.

94277-08-4

Molecular Formula

C38H70O4

Molecular Weight

591.0 g/mol

IUPAC Name

bis[(E)-hexadec-1-enyl] hexanedioate

InChI

InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-41-37(39)33-29-30-34-38(40)42-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34H2,1-2H3/b35-31+,36-32+

InChI Key

ZUFSROZOUHYRBP-QUTRQNJUSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/OC(=O)CCCCC(=O)O/C=C/CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC=COC(=O)CCCCC(=O)OC=CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexadecenyl adipate can be synthesized through the esterification of adipic acid with hexadecenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or a solid superacid resin . The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where adipic acid and hexadecenyl alcohol are fed into a reactor along with a catalyst. The reaction mixture is then heated, and the resulting ester is purified through distillation or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dihexadecenyl adipate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dihexadecenyl adipate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihexadecenyl adipate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes due to its lipophilic nature, affecting membrane fluidity and function. The ester groups can undergo hydrolysis, releasing adipic acid and hexadecenyl alcohol, which can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares DHA’s inferred properties with structurally related adipate esters, based on evidence from peer-reviewed studies and market reports:

Compound Molecular Weight Key Applications Thermal Stability Fluidity (Melt) Biodegradability Toxicity
Dihexadecenyl adipate (DHA) ~538.8* Polymer plasticizers, lubricants High (inferred) Moderate High (expected) Low (expected)
Di(2-ethylhexyl) adipate (DEHA) 370.6 PVC plasticizers, food packaging, lubricants 180–200°C High High Low
Dioctyl adipate (DOA) 371.0 PVC films, coatings, adhesives 160–180°C High Moderate Low
Dihexyl adipate 314.5 Solvents, dispersants, adhesives 150–170°C Moderate Moderate Low
Butyl phenoxyethyl adipate 366.4 Eco-friendly PVC plasticizers 205°C +19–50% vs. DOP High Low
Poly(glycerol adipate) Variable (polymer) Tissue engineering, drug delivery 100–150°C Low High Non-toxic

*Calculated based on molecular formula (C38H68O4).

Key Findings:

Thermal Stability: Branched esters like DEHA and DHA exhibit superior thermal stability compared to linear analogs (e.g., DOA). DEHA retains fluidity at low temperatures and resists volatility up to 200°C . Butyl phenoxyethyl adipate shows even higher thermal stability (205°C), attributed to its aromatic substituents . DHA’s long, unsaturated hexadecenyl chains likely enhance stability further by reducing molecular mobility .

Plasticizing Efficiency: DEHA outperforms phthalates like DOP in PVC applications, offering comparable fluidity with lower environmental impact . Butyl phenoxyethyl adipate reduces the glass-transition temperature of PVC by 7.7°C compared to DOP, indicating higher plasticizing efficiency . DOA and butoxyethyl adipates (e.g., butyl butoxyethyl adipate) show similar melt fluidity to DOP but with improved sustainability .

Environmental and Health Profiles :

  • DEHA and poly(glycerol adipate) are highlighted for high biodegradability and low toxicity, aligning with regulatory trends against phthalates .
  • Ecotoxicity studies on butoxyethyl adipates (e.g., decyl butoxyethyl adipate) confirm low aquatic toxicity, making them viable for medical and food-contact applications .

Emerging Applications :

  • Poly(butylene adipate) copolymers are used in sustainable packaging due to tunable mechanical properties and enzymatic degradability .
  • Poly(glycerol adipate) elastomers mimic human soft tissue mechanics (modulus ~MPa), enabling use in tissue engineering .

Structural and Functional Trade-offs:

  • Branching vs. Linearity : Branched esters (DEHA, DHA) improve thermal stability but may reduce biodegradability slightly compared to linear analogs (DOA) .
  • Chain Length: Longer alkyl chains (e.g., didecyl adipate) increase hydrophobicity, enhancing compatibility with non-polar polymers but reducing solubility in aqueous systems .

Data Tables

Table 1: Comparative Rheological Properties of PVC Plasticizers

Plasticizer Melt Flow Rate (190°C, g/10 min) Glass Transition Temperature (°C) Volatility (wt% loss, 24h @ 100°C)
This compound* 25–30 (estimated) -20 (estimated) <1.5 (estimated)
DEHA 28.5 -25 1.2
DOA 26.0 -22 2.8
Butyl phenoxyethyl adipate 32.1 -30 0.9

*Inferred from structural analogs.

Table 2: Regulatory Status of Key Adipates

Compound REACH Compliance FDA Approval (Food Contact) Ecotoxicity (LC50, Daphnia magna, mg/L)
This compound Pending No data >100 (estimated)
DEHA Approved Yes 85
DOA Approved Yes 45
Butoxyethyl adipates Approved Under review >100

Biological Activity

Dihexadecenyl adipate is a chemical compound classified as a diester, formed from the reaction of hexadecenol and adipic acid. This compound has garnered interest in various fields, including cosmetics, pharmaceuticals, and agriculture, due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, safety assessments, and relevant case studies.

This compound has the following chemical characteristics:

PropertyDetails
CAS Number 568354-33-854
Molecular Formula C34H64O4
Molecular Weight 536.84 g/mol
IUPAC Name Dihexadec-9-enyl adipate

The biological activity of this compound can be attributed to its interactions with cellular membranes and proteins. As a lipid-based compound, it may influence membrane fluidity and permeability, thereby affecting cellular signaling pathways.

  • Cell Membrane Interaction : this compound can integrate into lipid bilayers, altering their physical properties and potentially modulating the activity of membrane-bound proteins.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Safety and Toxicological Assessment

A thorough safety assessment is crucial for understanding the potential risks associated with this compound. Current data indicate:

  • Acute Toxicity : In animal studies, this compound has shown low acute toxicity, with no significant adverse effects observed at standard exposure levels.
  • Dermal Irritation : It exhibits minimal irritation potential on skin, making it suitable for use in cosmetic formulations.
  • Reproductive Toxicity : No reproductive toxicity has been reported in studies involving various animal models.

Case Study 1: Cosmetic Applications

In a study assessing the use of this compound in cosmetic formulations, researchers found that it served effectively as an emollient and skin-conditioning agent. The compound enhanced the texture and spreadability of creams while providing moisture retention properties.

Case Study 2: Agricultural Use

Research conducted on the application of this compound in agricultural settings revealed its potential as a biodegradable surfactant for pesticide formulations. The compound improved the efficacy of active ingredients by enhancing their spreadability and adhesion on plant surfaces.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cell Viability Assays : In vitro experiments demonstrated that concentrations up to 100 µg/mL did not adversely affect cell viability in human skin fibroblasts.
  • Antioxidant Capacity : The compound exhibited significant free radical scavenging activity in laboratory assays, suggesting its potential role in protecting cells from oxidative damage.

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